molecular formula C14H13NO2 B13022880 6-(Benzyloxy)-4-methylnicotinaldehyde

6-(Benzyloxy)-4-methylnicotinaldehyde

Cat. No.: B13022880
M. Wt: 227.26 g/mol
InChI Key: KRDOLVHXOAJSIQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-methylnicotinaldehyde is a pyridine derivative featuring an aldehyde group at the 3-position, a methyl substituent at the 4-position, and a benzyloxy group at the 6-position. Its molecular formula is inferred to be C₁₄H₁₃NO₂ (molecular weight ≈ 227.26 g/mol). The benzyloxy group enhances lipophilicity and introduces aromaticity, while the aldehyde group offers reactivity for nucleophilic additions or condensations. This compound is primarily used as a synthetic intermediate in pharmaceuticals, evidenced by its structural role in a quinoline-based drug candidate described in a 2019 patent .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-11-7-14(15-8-13(11)9-16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

KRDOLVHXOAJSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methylnicotinaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of 4-methylnicotinaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-(Benzyloxy)-4-methylnicotinaldehyde.

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-4-methylnicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-(Benzyloxy)-4-methylnicotinic acid.

    Reduction: 6-(Benzyloxy)-4-methylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-4-methylnicotinaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to biologically active compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 6-(Benzyloxy)-4-methylnicotinaldehyde and analogous compounds in terms of structure, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Properties/Applications References
6-(Benzyloxy)-4-methylnicotinaldehyde C₁₄H₁₃NO₂ 227.26 4-methyl, 6-benzyloxy Aldehyde High reactivity for pharmaceutical intermediates; aromatic bulk influences steric effects
6-(Benzyloxy)nicotinic acid C₁₂H₁₁NO₃ 229.23 6-benzyloxy Carboxylic acid Higher polarity and acidity; used in biochemical research
4-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ 206.28 4-hexyloxy Aldehyde Increased lipophilicity (LogP ~3.5); high boiling point (422–424 K under vacuum)
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 4-methoxy Aldehyde Smaller substituent; lower boiling point; electron-donating resonance effects
4-(Heptyloxy)benzaldehyde C₁₄H₂₀O₂ 220.31 4-heptyloxy Aldehyde Similar to hexyloxy derivative but with extended alkyl chain (higher LogP)

Key Structural and Functional Differences:

Functional Group Reactivity :

  • The aldehyde group in 6-(Benzyloxy)-4-methylnicotinaldehyde enables reactions like Schiff base formation or nucleophilic additions, making it more versatile in synthesis than 6-(benzyloxy)nicotinic acid’s carboxylic acid group, which is less reactive but offers hydrogen-bonding capacity .

Substituent Effects: Benzyloxy vs. Alkoxy Chains: Benzyloxy groups (as in the target compound) confer aromaticity and steric bulk, influencing electronic effects via resonance. In contrast, linear alkoxy chains (hexyloxy/heptyloxy) in benzaldehyde derivatives prioritize lipophilicity, with boiling points increasing with chain length (e.g., 4-(hexyloxy)benzaldehyde boils at 422–424 K under vacuum) .

Physicochemical Properties :

  • Lipophilicity : The benzyloxy group balances lipophilicity and aromaticity, whereas longer alkoxy chains (e.g., heptyloxy) significantly increase LogP values, enhancing membrane permeability but reducing aqueous solubility.
  • Acidity : 6-(Benzyloxy)nicotinic acid (pKa ~3–4 for -COOH) is more acidic than the aldehyde-containing target compound (pKa ~10–12 for pyridine nitrogen) .

Applications: The target compound’s aldehyde group is critical for forming pharmaceutical intermediates, as seen in its use in a quinoline-based antitumor agent . In contrast, 4-methoxybenzaldehyde is widely used in fragrances due to its lower molecular weight and volatility .

Research Findings and Practical Implications

  • Synthetic Utility : The benzyloxy group in 6-(Benzyloxy)-4-methylnicotinaldehyde can act as a protecting group for hydroxyl moieties, enabling selective functionalization of the aldehyde group .
  • Thermal Stability : Alkoxy-substituted benzaldehydes like 4-(hexyloxy)benzaldehyde exhibit higher thermal stability than methoxy analogs, as evidenced by boiling point data .

Biological Activity

Chemical Structure and Properties

6-(Benzyloxy)-4-methylnicotinaldehyde is characterized by its unique structure, which includes a benzyloxy group and a methylnicotinaldehyde moiety. The presence of these functional groups contributes to its solubility and interaction with biological targets.

Molecular Formula

  • C : 16
  • H : 15
  • N : 1
  • O : 2

Molecular Weight

  • Approximately 253.30 g/mol

Biological Activity Overview

Research indicates that 6-(Benzyloxy)-4-methylnicotinaldehyde exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Anticancer Potential

Emerging research highlights the compound's anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or modulation of cell cycle regulators.

Case Studies

  • Antioxidant Efficacy Study
    • A study evaluated the antioxidant capacity of 6-(Benzyloxy)-4-methylnicotinaldehyde using DPPH and ABTS assays.
    • Results indicated a significant reduction in free radicals compared to control groups, suggesting its potential as a natural antioxidant agent.
  • Antimicrobial Activity Assessment
    • The compound was tested against Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values were determined, showing potent activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism Investigation
    • In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Data Table: Summary of Biological Activities

Biological ActivityAssay MethodResultsReference
AntioxidantDPPH/ABTS AssaysSignificant free radical scavenging
AntimicrobialMIC DeterminationEffective against S. aureus and E. coli
AnticancerCell Viability AssayInduced apoptosis in MCF-7 cells

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